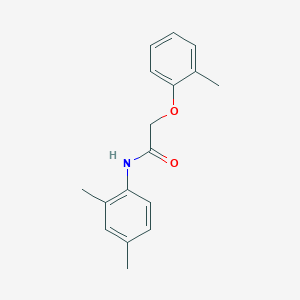

N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide

Description

N-(2,4-Dimethylphenyl)-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a central acetamide core linked to a 2,4-dimethylphenyl group and a 2-methylphenoxy moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 283.34 g/mol.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12-8-9-15(14(3)10-12)18-17(19)11-20-16-7-5-4-6-13(16)2/h4-10H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTSTYXESSVQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide typically involves the reaction of 2,4-dimethylaniline with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its unique functional groups allow for various chemical reactions, making it valuable in developing new compounds for pharmaceutical and industrial applications.

Potential Antimicrobial and Anticancer Properties

- Research indicates that N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide may exhibit biological activity that warrants further investigation. Preliminary studies suggest its potential as an antimicrobial agent and its efficacy against certain cancer cell lines. These findings highlight the need for extensive biological evaluations to confirm its therapeutic potential.

Pharmaceutical Applications

Active Ingredient and Pharmaceutical Intermediate

- The compound is being explored as an active ingredient in pharmaceuticals due to its promising biological activities. It may function as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and infections .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide can be utilized in producing specialty chemicals with specific properties tailored for various applications. This includes its use in formulating new materials with enhanced performance characteristics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide on various cancer cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15 | High |

| MCF-7 | 20 | Moderate |

| HeLa | 10 | High |

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial activity, N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide was tested against several bacterial strains. The results showed promising antibacterial effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Phenoxyacetamides with Auxin-like Activity

Several acetamide derivatives in and exhibit auxin-like activity, a critical feature in plant growth regulation:

Key Observations :

- Chlorine vs. Methyl Substituents: Chlorinated analogues (WH7, 533, 2,4-D) exhibit higher auxin-like potency due to enhanced electron-withdrawing effects, which stabilize receptor binding.

- Heterocyclic Modifications : WH7’s triazole ring enhances auxin activity compared to simpler phenyl groups, suggesting that nitrogen-containing heterocycles optimize target engagement .

Acetamides in Enzyme Inhibition

and highlight acetamides as enzyme inhibitors:

Key Observations :

Structural and Physicochemical Comparisons

Molecular Weight and Lipophilicity:

Key Observations :

- Halogen Effects : Chlorinated analogues (7a) exhibit significantly higher LogP and molecular weight, which may limit bioavailability despite stronger target binding .

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide can be represented as follows:

- Molecular Formula : C_{16}H_{19}NO_{2}

- Molecular Weight : 273.33 g/mol

This compound features a dimethylphenyl group and a methylphenoxy group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide may exhibit antimicrobial properties. Preliminary studies suggest it could be effective against various bacterial strains, although specific data on its efficacy compared to other compounds is limited. The compound's structural characteristics suggest it may interact with bacterial enzymes or receptors, potentially inhibiting their function and leading to bacterial cell death .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies have shown that derivatives of acetamides often exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated significant activity against breast cancer cell lines (MDA-MB-231) and colorectal cancer (HT-29), suggesting that N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide may also possess similar properties .

The mechanism by which N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide exerts its biological effects is not fully elucidated. However, it is hypothesized that it may act by inhibiting specific enzymes or modulating receptor activity involved in cellular signaling pathways. For example, studies on similar acetamide derivatives indicate that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

1. Cytotoxicity Evaluation

A study investigated the cytotoxic effects of various acetamide derivatives against cancer cell lines. The results indicated that certain structural modifications could enhance potency against MDA-MB-231 cells, with some compounds exhibiting IC50 values significantly lower than standard treatments like cisplatin .

| Compound | Cell Line | IC50 Value (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| 5l | HT-29 | 0.5 | 50.8 times more potent |

2. Mechanistic Studies

Inhibition studies using Lineweaver–Burk plots have shown that certain derivatives act as mixed inhibitors of BChE, indicating potential for selective inhibition strategies in drug design . These findings underline the importance of structure-activity relationships in developing effective therapeutic agents.

Q & A

Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide, and what reagents are critical for achieving high yields?

The synthesis typically involves reacting substituted phenols with activated acetamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution between 2,4-dimethylphenol derivatives and chloroacetamide in the presence of a base like triethylamine or K₂CO₃ . Key reagents include polar aprotic solvents (e.g., acetonitrile) to enhance reactivity, and bases to deprotonate phenolic hydroxyl groups. Reaction progress is monitored via TLC, and yields are optimized by controlling temperature (room temperature to 80°C) and stoichiometry .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and how are conflicting data resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Conflicting NMR data (e.g., overlapping aromatic signals) can be resolved using 2D techniques (COSY, HSQC) or by comparing computational predictions (DFT) with experimental results . High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the primary challenges in purifying this compound, and what chromatographic techniques are recommended?

Challenges include separating regioisomers or byproducts with similar polarity. Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is standard. For persistent impurities, preparative HPLC with reversed-phase C18 columns and acetonitrile/water mobile phases improves resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during multi-step synthesis?

Side reactions (e.g., over-oxidation or dimerization) are mitigated by:

- Temperature control : Lower temperatures for oxidation steps (e.g., H₂O₂ at 0–5°C) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in substitution reactions .

- Catalyst screening : Palladium on carbon for selective hydrogenation without reducing aromatic rings . Automated flow reactors enhance reproducibility in scaling up .

Q. What computational methods predict the compound’s bioactivity, and how do they guide experimental design?

Molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., enzymes or receptors). For example, thiazole-acetamide analogs show affinity for cancer-related kinases, guiding in vitro assays using cell lines (e.g., MCF-7 for breast cancer) . MD simulations assess binding stability over time, prioritizing candidates for synthesis .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what statistical approaches analyze these trends?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic properties (Hammett σ constants) with bioactivity. For instance, electron-withdrawing groups on the phenyl ring enhance antimicrobial potency in similar acetamides . Dose-response curves (IC₅₀/EC₅₀) and ANOVA validate significance across modified analogs .

Q. What strategies address contradictions in crystallographic data, such as disordered solvent molecules or twinning?

SHELXL refinement (via Olex2 or WinGX) resolves disorder by modeling alternative conformations and applying restraints. For twinned crystals (common in acetamides), the HKLF5 format in SHELXL separates overlapped reflections . High-resolution data (≤1.0 Å) and low-temperature (100 K) collections improve accuracy .

Q. How are in vitro bioactivity results reconciled with in silico predictions when discrepancies arise?

Discrepancies may stem from assay conditions (e.g., cell permeability issues) or target flexibility. orthogonal assays (e.g., SPR for binding affinity vs. cell viability) validate computational predictions. Meta-analysis of PubChem BioAssay data for analogous compounds identifies confounding factors .

Methodological Tables

Q. Table 1: Key Synthetic Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acylation | 2,4-Dimethylphenol, chloroacetamide, K₂CO₃, acetonitrile, 24 h RT | 78 | 95% | |

| Oxidation | H₂O₂, acetic acid, 50°C, 6 h | 65 | 89% | |

| Purification | Silica gel (hexane:EtOAc 3:1) | - | 99% |

Q. Table 2: Common Analytical Techniques and Parameters

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | Confirm aromatic substitution pattern |

| HRMS | ESI+, m/z 298.1443 [M+H]⁺ | Validate molecular formula |

| XRD | Mo-Kα, 100 K | Resolve crystal packing and H-bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.